molecular formula C44H32CoN8 B13654968 (SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]](2-)]cobalt

(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]](2-)]cobalt

Cat. No.: B13654968
M. Wt: 731.7 g/mol
InChI Key: MKDNQHGERDVCPS-UHFFFAOYSA-N
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Description

(SP-4-1)-[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]]cobalt is a complex compound that belongs to the family of porphyrin complexes. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular compound features cobalt as the central metal ion, coordinated with four aminophenyl groups attached to the porphyrin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (SP-4-1)-[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]]cobalt typically involves the following steps:

    Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized through the condensation of pyrrole and an aldehyde under acidic conditions.

    Metalation: The porphyrin ligand is then reacted with a cobalt salt, such as cobalt acetate, in the presence of a base to form the cobalt-porphyrin complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Porphyrin Ligands: Large-scale condensation reactions are carried out in industrial reactors.

    Metalation in Bulk: The metalation step is performed in large vessels with controlled temperature and pressure conditions.

    Functionalization at Scale:

Chemical Reactions Analysis

Types of Reactions

(SP-4-1)-[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]]cobalt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation states of cobalt.

    Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.

    Substitution: The aminophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halides or sulfonates are used for substitution reactions.

Major Products

    Oxidation Products: Higher oxidation states of cobalt complexes.

    Reduction Products: Lower oxidation states of cobalt complexes.

    Substitution Products: Various substituted porphyrin-cobalt complexes.

Scientific Research Applications

(SP-4-1)-[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]]cobalt has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.

    Biology: Studied for its potential role in mimicking biological systems, such as enzymes and photosynthetic complexes.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.

    Industry: Utilized in the development of sensors and as a component in advanced materials.

Mechanism of Action

The mechanism of action of (SP-4-1)-[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]]cobalt involves its ability to coordinate with various substrates and facilitate electron transfer reactions. The cobalt center can undergo changes in oxidation state, allowing it to participate in redox reactions. The porphyrin ring provides a stable framework that enhances the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(SP-4-1)-[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]

Properties

Molecular Formula

C44H32CoN8

Molecular Weight

731.7 g/mol

IUPAC Name

cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline

InChI

InChI=1S/C44H32N8.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2

InChI Key

MKDNQHGERDVCPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)[N-]3)N.[Co+2]

Origin of Product

United States

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